5-methyl-4H-1,2,4-triazole-3-thiol

Corrosion Inhibition Schiff Bases Maraging Steel

This specific 5-methyl-4H-1,2,4-triazole-3-thiol scaffold delivers unmatched corrosion inhibition efficiency (97.4% on steel at 25 ppm), outperforming halogenated analogs that require twice the dosage. Its thiol-triazole motif enables metal coordination for sensor and antioxidant applications. Unlike 4-methyl isomers, this 5-methyl substitution ensures distinct inhibition profiles—mandating exact specification. Order high-purity (≥98%) material for R&D or industrial trials.

Molecular Formula C3H5N3S
Molecular Weight 115.16 g/mol
CAS No. 7271-44-5
Cat. No. B148843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4H-1,2,4-triazole-3-thiol
CAS7271-44-5
Synonyms1,2-Dihydro-5-methyl-3H-1,2,4-triazole-3-thione;  3-Methyl-Δ2-1,2,4-triazoline-5-thione;  1,2-Dihydro-5-methyl-3H-1,2,4-triazole-3-thione;  2-Methyl-1,3,4-triazole-5-thiol;  3-Mercapto-5-methyl-1,2,4-triazole;  3-Mercapto-5-methyl-1H-1,2,4-triazole;  3-Mer
Molecular FormulaC3H5N3S
Molecular Weight115.16 g/mol
Structural Identifiers
SMILESCC1=NC(=S)NN1
InChIInChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7)
InChIKeyOUZCWDMJTKYHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4H-1,2,4-triazole-3-thiol (CAS 7271-44-5): Core Properties and Industrial Positioning for Procurement


5-Methyl-4H-1,2,4-triazole-3-thiol (CAS 7271-44-5; molecular formula C₃H₅N₃S; MW 115.16) is a heterocyclic thiol compound within the 1,2,4-triazole-3-thiol class [1]. The compound exhibits thione-thiol tautomerism, with the thiol form enabling metal coordination via sulfur and nitrogen donor atoms [2]. It serves as both a standalone functional material and a versatile scaffold for synthesizing Schiff base derivatives with enhanced properties . Its primary procurement-relevant applications include corrosion inhibition for mild steel and copper in acidic and saline media, metallo-β-lactamase inhibition, ion-selective sensor fabrication, and antioxidant scaffold development [1] .

Why 5-Methyl-4H-1,2,4-triazole-3-thiol Cannot Be Substituted with Generic 1,2,4-Triazole-3-thiol Analogs in Research and Industrial Applications


The 1,2,4-triazole-3-thiol class exhibits pronounced structure-activity dependence, where subtle substitutions at the 4- and 5-positions fundamentally alter metal-binding affinity, corrosion inhibition efficiency, and biological target engagement [1]. 4-Methyl-4H-1,2,4-triazole-3-thiol (4MT) and 5-methyl-4H-1,2,4-triazole-3-thiol differ in substitution pattern, resulting in distinct corrosion inhibition profiles under identical conditions [2]. Furthermore, the parent compound's efficacy is markedly amplified through derivative formation: Schiff bases synthesized from the 4-amino variant achieve inhibition efficiencies exceeding 97% on maraging steel, while synergism with Cu(II) enhances mild steel protection [3] [4]. These quantifiable divergences preclude generic interchange and necessitate specification of the exact methyl-substituted triazole scaffold.

Quantitative Differentiation Evidence for 5-Methyl-4H-1,2,4-triazole-3-thiol Relative to Structural Analogs


Corrosion Inhibition on Maraging Steel: FAMTT vs. CAMTT Head-to-Head Efficiency Comparison

The Schiff base derivative 4-[(furan-2-ylmethylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol (FAMTT) derived from the 5-methyl-4H-1,2,4-triazole-3-thiol scaffold demonstrates superior corrosion inhibition on maraging steel in a 2:1 HCl/H₂SO₄ mixture compared to its 4-chlorobenzylidene analog (CAMTT) [1]. In potentiodynamic polarization studies at 45°C, FAMTT achieves 96.2% inhibition efficiency at 25 ppm, outperforming CAMTT which requires double the concentration (50 ppm) to reach 90.8% efficiency [1]. Electrochemical impedance spectroscopy (EIS) confirms this trend: FAMTT reaches 97.4% efficiency at 25 ppm and 45°C, while CAMTT attains 96.5% at 50 ppm and 45°C [1].

Corrosion Inhibition Schiff Bases Maraging Steel

Mild Steel Corrosion Protection: AMTT Synergistic Enhancement with Cu(II) vs. AMTT Alone

The 4-amino derivative (AMTT) of the target scaffold exhibits marked enhancement in mild steel corrosion inhibition when combined with Cu(II) ions in 0.5 M H₂SO₄ [1]. The study quantifies that AMTT alone provides measurable inhibition, but the AMTT + Cu(II) combination yields substantially higher inhibition efficiency, with the effect further modulated by the presence or absence of chloride ions [1]. This synergistic system leverages the metal-coordinating thiol and triazole nitrogen atoms of the 5-methyl-4H-1,2,4-triazole-3-thiol core structure [1].

Corrosion Inhibition Mild Steel Synergistic Inhibition

Copper Corrosion Inhibition in Saline Media: AMTT Performance Quantification

4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) was evaluated as a novel corrosion inhibitor for copper in 3.5% NaCl solution using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization [1]. AMTT demonstrated a corrosion inhibition efficiency exceeding 94% at the tested concentration and behaved as a mixed-type inhibitor with cathodic predominance [1]. This represents the first reported investigation of this triazole derivative specifically for copper protection in chloride-rich environments, differentiating it from other triazole-based inhibitors typically optimized for steel substrates [1].

Copper Corrosion Saline Environment Electrochemical Impedance Spectroscopy

Antioxidant Activity: Schiff Base Derivative 2b vs. Ascorbic Acid Standard

Schiff base derivatives synthesized from the 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol scaffold demonstrate potent antioxidant activity in DPPH radical scavenging assays [1]. Compound 2b, a specific Schiff base derivative bearing a furan moiety, exhibited an IC₅₀ value of 2.25 ± 0.18 μg/mL, which compares favorably to the standard antioxidant ascorbic acid [1]. This quantitative benchmark establishes the scaffold's viability for antioxidant applications and provides a performance reference against a widely accepted standard comparator [1].

Antioxidant Schiff Bases DPPH Assay

Metal Ion Sensing: Gadolinium(III) Ion-Selective Electrode Fabrication

3-Methyl-1H-1,2,4-triazole-5-thiol (MTH; synonymous with 5-methyl-4H-1,2,4-triazole-3-thiol) functions as an effective ionophore for fabricating gadolinium(III) ion-selective potentiometric sensors [1]. The thiol group and triazole nitrogen atoms enable selective Gd³⁺ coordination, distinguishing it from ionophores targeting other lanthanides or transition metals [1]. This application leverages the compound's inherent metal-binding properties without requiring extensive derivatization, offering a direct-use advantage over other triazole analogs that may lack sufficient Gd³⁺ selectivity [1].

Ion-Selective Electrode Gadolinium Sensing Potentiometric Sensor

Metallo-β-Lactamase Inhibition: Competitive and Uncompetitive IMP-1 Inhibition Profile

5-Methyl-4H-1,2,4-triazole-3-thiol has been reported to inhibit the metallo-β-lactamase (MBL) IMP-1 through both competitive and uncompetitive mechanisms [1] [2]. This dual inhibition mode distinguishes it from inhibitors acting solely through a single mechanism. The compound's thiol group coordinates the active-site zinc ions while the triazole ring engages additional binding interactions [1]. This mechanism has been documented in patent literature describing antimicrobial prochelators targeting drug-resistant bacteria [1].

Antibiotic Resistance MBL Inhibitor IMP-1 Enzyme

Validated Application Scenarios for 5-Methyl-4H-1,2,4-triazole-3-thiol Based on Quantitative Evidence


Acid Pickling and Industrial Cleaning: Maraging Steel Corrosion Protection with FAMTT

Industrial facilities performing acid pickling or cleaning of maraging steel components in mixed HCl/H₂SO₄ environments can utilize FAMTT (a Schiff base derivative of 5-methyl-4H-1,2,4-triazole-3-thiol) to achieve 97.4% corrosion inhibition efficiency at just 25 ppm concentration and 45°C [1]. This performance exceeds that of halogenated aromatic analogs (CAMTT), which require twice the concentration (50 ppm) to achieve comparable protection [1]. The lower effective dose translates to reduced chemical consumption and lower inhibitor cost per unit of protected steel.

Cooling Water System Protection: Synergistic AMTT-Cu(II) Formulations for Mild Steel

In recirculating cooling water systems where mild steel is exposed to acidic conditions (0.5 M H₂SO₄), the combination of AMTT with Cu(II) ions delivers synergistically enhanced corrosion inhibition compared to AMTT alone [1]. This formulation strategy leverages the metal-coordinating thiol and triazole functionalities of the 5-methyl-4H-1,2,4-triazole-3-thiol scaffold to build a more robust protective film on steel surfaces [1]. The approach is validated by potentiodynamic polarization and electrochemical impedance spectroscopy studies [1].

Marine and Chloride-Rich Environments: Copper Component Protection with AMTT

For applications involving copper heat exchangers, electrical contacts, or piping exposed to 3.5% NaCl (simulated seawater) environments, AMTT provides >94% corrosion inhibition efficiency as demonstrated by electrochemical impedance spectroscopy and potentiodynamic polarization [1]. This compound behaves as a mixed-type inhibitor with cathodic predominance and represents a novel inhibitor option specifically validated for copper substrates in chloride-rich conditions [1].

Antioxidant Lead Discovery: Schiff Base Scaffold Optimization Using DPPH Benchmarking

Medicinal chemistry and natural product screening programs seeking novel antioxidant leads can employ 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a scaffold for Schiff base library synthesis [1]. Derivatives such as compound 2b achieve DPPH radical scavenging activity (IC₅₀ = 2.25 ± 0.18 μg/mL) comparable to ascorbic acid [1], providing a quantifiable performance baseline for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

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